molecular formula C20H17NO6 B579149 Nitrofarin CAS No. 17298-36-1

Nitrofarin

Cat. No. B579149
CAS RN: 17298-36-1
M. Wt: 367.357
InChI Key: KYNMKEMSEAXQAD-UHFFFAOYSA-N
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Description

Nitrofurantoin, also known as Macrobid, is an antibiotic used to treat urinary tract infections . It was first introduced in 1953 . Common side effects include nausea, loss of appetite, diarrhea, and headaches . It may also cause numbness, lung problems, and liver dysfunction .


Synthesis Analysis

Nitrofurans, the family of antibiotics to which Nitrofurantoin belongs, are analyzed using computational chemistry to calculate the minimum conformations energies, highest occupied molecular orbital, lowest unoccupied molecular orbital, and gaps energies . The structure of each molecule and its charge distribution are analyzed to understand their reactivity .


Molecular Structure Analysis

The charge distribution in the nitrofurans and their nitroso derivatives is concentrated in the Furan-nitro group, which explains the antibacterial properties .


Chemical Reactions Analysis

Nitrofurans are analyzed using computational chemistry techniques such as drug modeling to find the best molecular candidates before starting in vitro design .


Physical And Chemical Properties Analysis

The physical and chemical properties of Nitrofurantoin are analyzed using computational chemistry techniques such as structure modeling, high-throughput screening, and quantitative structure-activity relationship analysis .

Scientific Research Applications

  • Nitrofarin (niacin) treatment in coronary patients demonstrated a modest benefit in decreasing nonfatal recurrent myocardial infarction and showed an 11% lower mortality rate compared to a placebo group over a 15-year follow-up period (Canner et al., 1986).

  • Nitroglycerin, a form of Nitrofarin, was found to increase collateral blood flow to ischemic myocardium and reduce ultimate infarct size in a study conducted on conscious dogs (Jugdutt et al., 1981).

  • Comparison between the effects of Nitroprusside and Nitroglycerin on ischemic injury during acute myocardial infarction showed that Nitroglycerin reduced electrocardiographic ischemic injury by increasing perfusion of ischemic areas (Chiariello et al., 1976).

  • Intravenous Nitroglycerin was observed to reduce infarct size in both early and late intervention in patients with acute myocardial infarction (Bussmann et al., 1981).

  • Tolerance to Nitroglycerin increases susceptibility to injury by myocardial infarction, and an activator of ALDH2, Alda-1, can inhibit this increased cardiac damage (Sun et al., 2011).

  • Nitroglycerin (glyceryl trinitrate; GTN) has been a mystery in its mode of action despite its long-term use for treating coronary artery disease, congestive heart failure, and myocardial infarction (Mayer & Beretta, 2008).

Mechanism of Action

Nitrofurantoin is reduced by bacterial flavoproteins to reactive intermediates that inactivate or alter bacterial ribosomal proteins leading to inhibition of protein synthesis, aerobic energy metabolism, DNA, RNA, and cell wall synthesis . Nitrofurantoin is bactericidal in urine at therapeutic doses .

Safety and Hazards

Nitrofurantoin has been linked to side effects affecting the lungs and liver . Patients are advised to seek medical advice if they experience trouble breathing, shortness of breath, a lingering cough, coughing up blood or mucus, or pain or discomfort when breathing . They should also seek medical advice if they develop yellowing of the skin or eyes, upper right abdominal pain, dark urine and pale or grey-colored stools, itching or joint pain and swelling .

Future Directions

Clinical studies in relevant patient populations are needed with commercially available Nitrofurantoin formulations at approved dosing regimens to more fully characterize their PK profiles, and to investigate the influence of patient characteristics on these profiles in order to optimize efficacy and avoid toxicity and emergence .

properties

IUPAC Name

4-hydroxy-3-[1-(4-nitrophenyl)-3-oxopentyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO6/c1-2-14(22)11-16(12-7-9-13(10-8-12)21(25)26)18-19(23)15-5-3-4-6-17(15)27-20(18)24/h3-10,16,23H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYNMKEMSEAXQAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60938254
Record name 2-Hydroxy-3-[1-(4-nitrophenyl)-3-oxopentyl]-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60938254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17298-36-1
Record name Nitrofarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017298361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-3-[1-(4-nitrophenyl)-3-oxopentyl]-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60938254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NITROPHARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9DBP8Z2PY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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